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Compound Name: D-Leucine-N-fmoc-d10

Cat. No.: B12408388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, precision

and accuracy are paramount. Stable isotope labeling has emerged as an indispensable tool,

and within this category, the deuteration of amino acids offers a powerful and versatile

approach to unraveling complex biological processes. This technical guide delves into the core

purposes and applications of d10 labeling in Fmoc-D-leucine, a deuterated analogue of the

essential amino acid leucine protected for solid-phase peptide synthesis. By replacing the ten

hydrogen atoms on the leucine side chain with deuterium, researchers can harness its unique

physicochemical properties for a range of sophisticated applications, from enhancing analytical

precision to modulating drug metabolism.

Core Principles of d10 Labeling in Fmoc-D-leucine
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of

hydrogen with deuterium in a molecule like leucine results in a heavier, yet chemically similar,

compound. The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the selective

protection of the amino group during the stepwise process of solid-phase peptide synthesis

(SPPS)[1][2]. The d10 designation in Fmoc-D-leucine signifies that all ten hydrogen atoms on

the leucine side chain have been replaced by deuterium atoms. This isotopic substitution

underpins its utility in several key areas of research and development.

Primary Applications of Fmoc-D-leucine-d10
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The incorporation of d10-labeled Fmoc-D-leucine into peptides and proteins serves four

primary purposes:

Internal Standard for Quantitative Mass Spectrometry: This is one of the most widespread

applications. Due to its near-identical chemical and physical properties to the unlabeled (or

"light") Fmoc-D-leucine, the d10 version co-elutes during liquid chromatography but is

distinguishable by its higher mass in a mass spectrometer. This allows it to serve as an ideal

internal standard to correct for variations in sample preparation, injection volume, and

instrument response, thereby enabling highly accurate and precise quantification of peptides

and proteins in complex biological matrices[3][4].

Metabolic Tracing and Flux Analysis: Deuterium-labeled amino acids act as tracers to

monitor metabolic pathways in vivo and in vitro. By introducing Fmoc-D-leucine-d10 into a

biological system, researchers can track its incorporation into newly synthesized proteins

and its conversion into other metabolites. This provides valuable insights into protein

turnover rates, metabolic flux, and the dynamics of complex biological networks.

Modulation of Pharmacokinetic Properties (Kinetic Isotope Effect): The bond between carbon

and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can

lead to a slower rate of chemical reactions that involve the cleavage of this bond, a

phenomenon known as the Kinetic Isotope Effect (KIE). In drug development, this effect can

be strategically employed to slow down the metabolic degradation of a peptide-based drug,

potentially leading to an improved pharmacokinetic profile, such as a longer half-life,

increased exposure, and reduced formation of toxic metabolites. Drug Metabolism and

Pharmacokinetics (DMPK) studies are essential to characterize these properties.

Structural Analysis of Proteins: Deuteration is a powerful technique in nuclear magnetic

resonance (NMR) spectroscopy for studying the structure and dynamics of large proteins

and protein complexes. By selectively incorporating deuterated amino acids like d10-leucine,

the complexity of proton NMR spectra can be significantly reduced, facilitating resonance

assignment and the determination of three-dimensional protein structures.

Data Presentation
Quantitative Mass Spectrometry Data
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The use of a d10-leucine labeled peptide as an internal standard significantly improves the

accuracy and precision of quantification. The following table illustrates a representative dataset

from a liquid chromatography-mass spectrometry (LC-MS) experiment designed to quantify a

target peptide in human plasma.

Sample ID
Target Peptide
Peak Area
(Light)

d10-Leucine
Internal
Standard Peak
Area (Heavy)

Peak Area
Ratio
(Light/Heavy)

Calculated
Concentration
(ng/mL)

Blank 0 1,502,345 0.000 0.00

Standard 1 15,678 1,498,765 0.010 1.0

Standard 2 78,912 1,510,987 0.052 5.0

Standard 3 155,432 1,489,543 0.104 10.0

QC Low 31,234 1,505,678 0.021 2.1

QC Mid 104,567 1,495,321 0.070 7.0

QC High 208,912 1,512,789 0.138 13.8

Unknown 1 56,789 1,499,876 0.038 3.8

Unknown 2 123,456 1,508,432 0.082 8.2

This table presents simulated data for illustrative purposes.

Pharmacokinetic Data: Deuterated vs. Non-deuterated
Peptide
The Kinetic Isotope Effect can lead to significant improvements in the pharmacokinetic profile

of a peptide drug. The table below provides a comparative summary of key pharmacokinetic

parameters for a hypothetical peptide and its d10-leucine labeled analogue.
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Parameter Non-deuterated Peptide
d10-Leucine Labeled
Peptide

Half-life (t½) 2.5 hours 5.0 hours

Maximum Concentration

(Cmax)
150 ng/mL 225 ng/mL

Area Under the Curve (AUC) 600 ng·h/mL 1200 ng·h/mL

Clearance (CL) 10 L/h/kg 5 L/h/kg

This table presents hypothetical data to illustrate the potential impact of deuteration.

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using
Fmoc-D-leucine-d10
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-leucine-d10

using the Fmoc/tBu strategy.

Materials:

Fmoc-Rink Amide resin

Fmoc-D-leucine-d10

Other required Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Peptide synthesis vessel

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis

vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for

another 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with

DMF.

Amino Acid Coupling:

In a separate vial, dissolve Fmoc-D-leucine-d10 (3-5 equivalents), DIC (3-5 equivalents),

and OxymaPure (3-5 equivalents) in DMF.

Add the activated amino acid solution to the resin.

Allow the coupling reaction to proceed for 1-2 hours with agitation.

Wash the resin with DMF.

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the

peptide sequence.

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as

described in step 2.

Cleavage and Deprotection:

Wash the peptide-resin with DCM and dry under vacuum.
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Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3

hours.

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the

crude peptide.

Protocol 2: Sample Preparation for LC-MS/MS
Quantification
This protocol describes the preparation of a plasma sample for the quantification of a target

peptide using a d10-leucine labeled internal standard.

Materials:

Plasma sample

d10-leucine labeled peptide internal standard (IS) solution

Acetonitrile (ACN) with 0.1% formic acid (FA)

Trichloroacetic acid (TCA)

Centrifuge

LC-MS/MS system

Procedure:

Sample Spiking: To 100 µL of plasma sample, add 10 µL of the d10-leucine IS solution at a

known concentration.

Protein Precipitation: Add 300 µL of cold ACN containing 1% FA to precipitate the plasma

proteins.

Vortex and Centrifuge: Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for

10 minutes at 4°C.

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5

water:ACN with 0.1% FA).

Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations
Signaling Pathway: Leucine Metabolism and mTORC1
Activation
Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell

growth and protein synthesis. d10-leucine can be used as a tracer to study the flux through this

pathway.
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Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow: Quantitative Proteomics
The following diagram illustrates a typical workflow for a quantitative proteomics experiment

using a d10-leucine labeled peptide as an internal standard.
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Caption: Workflow for quantitative proteomics using a deuterated internal standard.

Logical Relationship: Kinetic Isotope Effect
This diagram illustrates the logical relationship behind the Kinetic Isotope Effect and its impact

on drug metabolism.
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Caption: The Kinetic Isotope Effect on drug metabolism.

Conclusion
The d10 labeling of Fmoc-D-leucine provides a versatile and powerful tool for researchers and

drug development professionals. Its applications, ranging from enhancing the precision of
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quantitative proteomics to strategically improving the pharmacokinetic profiles of peptide-based

therapeutics, underscore the significance of stable isotope labeling in modern biomedical

science. A thorough understanding of the principles and methodologies outlined in this guide is

essential for leveraging the full potential of d10-Fmoc-D-leucine in advancing research and the

development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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